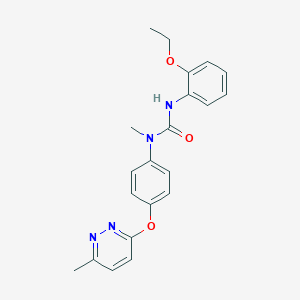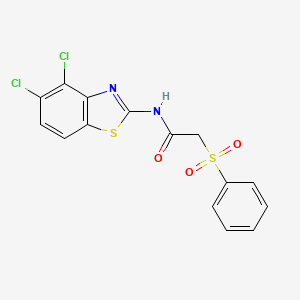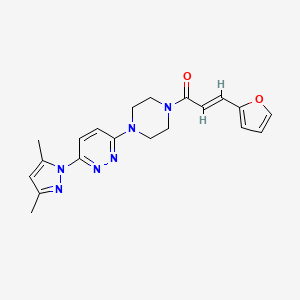![molecular formula C13H8FN3O2 B2921076 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1402232-99-8](/img/structure/B2921076.png)
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C13H8FN3O2 . It is a building block in chemistry .
Synthesis Analysis
The synthesis of triazole compounds, such as “this compound”, often involves a series of reactions . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring attached to a pyridine ring and a phenyl ring . The triazole ring contains two carbon and three nitrogen atoms .Scientific Research Applications
Fluorescent Materials and Sensing Applications
Triarylboron-functionalized dipicolinic acids, including derivatives of triazolopyridine, have been developed as effective materials for selective sensitization of Eu(III) and Tb(III) emissions. These compounds exhibit high quantum efficiency, highlighting their potential in creating fluorescent materials and sensors. The study by Park et al. (2014) illustrates the role of intraligand charge-transfer transitions in activating the luminescence of these lanthanide ions, showcasing the application of triazolopyridine derivatives in advanced material science (Park et al., 2014).
Antimicrobial Agents
Fluorinated triazolopyrimidine derivatives have been synthesized and evaluated for their antimycobacterial properties. Abdel-Rahman et al. (2009) reported that certain compounds within this class demonstrated significant inhibitory activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of new antimicrobial agents. These compounds offer a structural analogue to fluoroquinolones, further underscoring the versatility of triazolopyridine derivatives in drug discovery (Abdel-Rahman et al., 2009).
Cancer Research
In the realm of cancer research, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and assessed for their anticancer activities. Flefel et al. (2018) conducted in silico molecular docking screenings, which revealed that these compounds exhibit moderate to good binding energies with target proteins, indicating their potential as anticancer agents. Additionally, these compounds demonstrated antimicrobial and antioxidant activities, highlighting their multifunctional applications in medical research (Flefel et al., 2018).
Molecular Probes
The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for studying the A2A adenosine receptor illustrates another application. These derivatives, as researched by Kumar et al. (2011), display high affinity and selectivity as antagonists, providing valuable tools for pharmacological studies and the potential for developing therapeutic agents targeting the A2A adenosine receptor (Kumar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets, leading to changes in the biological activities of the targets . The interaction could involve binding to the active sites of the targets, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZMPZRVWUUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2921002.png)


![N-(4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2921006.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2921007.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)


![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)